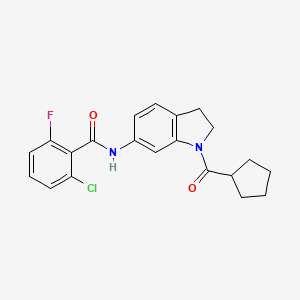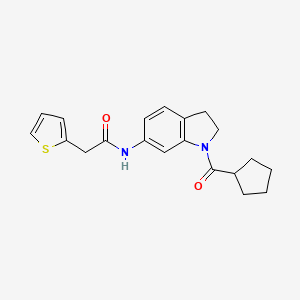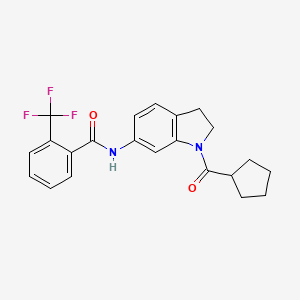
2-chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide (hereafter referred to as 2-Chloro-6-Fluorobenzamide) is a synthetic compound with potential applications in medicinal chemistry. It is a derivative of benzamide and belongs to a class of compounds known as heterocyclic amines. 2-Chloro-6-Fluorobenzamide has been studied for its potential use as an inhibitor of cyclooxygenase-2 (COX-2) and for its ability to modulate the activity of certain enzymes.
Wirkmechanismus
2-Chloro-6-Fluorobenzamide is thought to act as an inhibitor of cyclooxygenase-2 (2-chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide) by blocking the active site of the enzyme. This prevents the enzyme from converting arachidonic acid into prostaglandins, which are involved in the inflammatory response. In addition, 2-Chloro-6-Fluorobenzamide has been found to modulate the activity of certain enzymes, including lipoxygenase, phospholipase A2, and cyclooxygenase-2.
Biochemical and Physiological Effects
2-Chloro-6-Fluorobenzamide has been found to have anti-inflammatory and analgesic effects in animal models. In addition, it has been found to have anti-proliferative and anti-angiogenic effects. These effects are thought to be due to the inhibition of this compound and the modulation of other enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-6-Fluorobenzamide has several advantages for use in laboratory experiments. It is a potent inhibitor of 2-chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide, with an IC50 of 0.5 µM, and it has been found to modulate the activity of certain enzymes. In addition, it is relatively easy to synthesize and is relatively stable in aqueous solution. However, 2-Chloro-6-Fluorobenzamide has several limitations. It is not soluble in organic solvents, and it is not stable in organic solvents. In addition, it is rapidly metabolized in vivo, limiting its potential use in clinical applications.
Zukünftige Richtungen
Future research into 2-Chloro-6-Fluorobenzamide could focus on exploring its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. In addition, further research could explore the potential of 2-Chloro-6-Fluorobenzamide to modulate the activity of other enzymes. Finally, further research could explore the potential of 2-Chloro-6-Fluorobenzamide as a therapeutic agent for other diseases, such as cancer.
Synthesemethoden
2-Chloro-6-Fluorobenzamide can be synthesized via a three-step process. The first step involves the reaction of 1-cyclopentanecarboxylic acid with 2,3-dihydro-1H-indol-6-yl chloride in the presence of a base to form 2,3-dihydro-1H-indol-6-yl-1-cyclopentanecarboxylic acid. The second step involves the reaction of the acid with 2-chloro-6-fluorobenzoyl chloride in the presence of a base to form 2-chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide. The third and final step involves the hydrolysis of the compound to yield the desired product.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-Fluorobenzamide has been studied for its potential use as an inhibitor of cyclooxygenase-2 (2-chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-6-fluorobenzamide). This compound is an enzyme involved in the production of pro-inflammatory molecules and is a known target for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. 2-Chloro-6-Fluorobenzamide has been found to be a potent inhibitor of this compound, with an IC50 of 0.5 µM. In addition, 2-Chloro-6-Fluorobenzamide has been found to modulate the activity of certain enzymes, including lipoxygenase, phospholipase A2, and cyclooxygenase-2.
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O2/c22-16-6-3-7-17(23)19(16)20(26)24-15-9-8-13-10-11-25(18(13)12-15)21(27)14-4-1-2-5-14/h3,6-9,12,14H,1-2,4-5,10-11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDKTHQOCWRQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B6535946.png)
![2-(thiophen-2-yl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535948.png)
![4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide](/img/structure/B6535956.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6535959.png)
![2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535966.png)
![2-(methylsulfanyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]pyridine-3-carboxamide](/img/structure/B6535968.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535973.png)
![1-methanesulfonyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]piperidine-4-carboxamide](/img/structure/B6535981.png)






